Methyl 2-(benzylamino)acetate

Orexin Receptor Antagonist Synthesis Amide Bond Formation Reaction Yield Optimization

Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a small-molecule building block (C₁₀H₁₃NO₂; MW 179.22) that integrates a secondary amine, an ester carbonyl, and a benzyl-protecting group into a single, compact scaffold. Its liquid physical state, predicted density of 1.069 g/cm³, and boiling point of 130-132 °C (6 Torr) distinguish it from higher-molecular-weight ester analogs and solid hydrochloride salt forms.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 53386-64-4
Cat. No. B3021618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylamino)acetate
CAS53386-64-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC(=O)CNCC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
InChIKeyUAWVZBDVSNLPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzylamino)acetate (CAS 53386-64-4): Procurement-Ready Profile of a Bifunctional N-Benzylglycine Building Block


Methyl 2-(benzylamino)acetate, also known as N-benzylglycine methyl ester, is a small-molecule building block (C₁₀H₁₃NO₂; MW 179.22) that integrates a secondary amine, an ester carbonyl, and a benzyl-protecting group into a single, compact scaffold . Its liquid physical state, predicted density of 1.069 g/cm³, and boiling point of 130-132 °C (6 Torr) distinguish it from higher-molecular-weight ester analogs and solid hydrochloride salt forms . This compound serves as a versatile intermediate for constructing peptidomimetics, heterocyclic scaffolds, and pharmaceutical agents, including orexin receptor antagonists .

+ Direct amidation and coupling without salt neutralisation
+ Liquid format enables automated dispensing and high-throughput workflows
+ Intermediate logP (~1.5) supports extraction and RP chromatography
+ Lowest MW among N-benzylglycine esters for fragment-based design

Why Methyl 2-(benzylamino)acetate Cannot Be Replaced by Generic N-Benzylglycine Ester Analogs in Critical Synthetic Steps


Simple substitution of Methyl 2-(benzylamino)acetate with other N-benzylglycine esters (e.g., ethyl, tert-butyl) or salt forms introduces quantifiable liabilities in reaction yield, downstream deprotection requirements, and analytical purity [1]. The methyl ester's unique combination of moderate lipophilicity (XLogP3-AA ~1.5 inferred from structural analogs) and steric accessibility directly impacts acylation and amidation efficiency in multi-step syntheses [2]. Additionally, the free-base liquid form of Methyl 2-(benzylamino)acetate provides superior solubility and handling characteristics compared to its hydrochloride salt (CAS 17136-35-5), which requires additional neutralization steps that can reduce overall yield and introduce chloride contaminants .

Ester analog
Ethyl / tert‑butyl
Higher MW, increased lipophilicity, altered reactivity in amidation; yields may shift by ≥10%
Salt form
HCl salt (CAS 17136‑35‑5)
Requires neutralisation step, introduces chloride residue, solid handling limits automated dispensing
Protecting group
Other N‑benzyl esters
Different deprotection conditions; benzyl group removal may affect downstream orthogonality

Methyl 2-(benzylamino)acetate Quantitative Evidence Guide: Verified Differentiators vs. Closest Analogs


Enhanced Amidation Yield in Suvorexant Intermediate Synthesis vs. Ethyl Ester

In the synthesis of a key suvorexant intermediate via carbodiimide-mediated amidation, Methyl 2-(benzylamino)acetate provides a significantly higher isolated yield compared to its ethyl ester analog under identical conditions [1]. This yield difference translates to a measurable advantage in step economy for multi-step pharmaceutical syntheses.

Amidation yield
Head‑to‑head
90% isolated yield (free base) vs. ~70–80% for ethyl ester
Reported yield advantage supports step‑economy optimisation in suvorexant intermediate synthesis
EDCI/HOBt, DCM, 10–20°C; recrystallisation. Direct comparison from CN107935946A
Orexin Receptor Antagonist Synthesis Amide Bond Formation Reaction Yield Optimization

Quantitative Purity Benchmarking: Methyl Ester Free Base vs. Hydrochloride Salt

Commercially available Methyl 2-(benzylamino)acetate (free base) is routinely supplied at 98% purity as measured by Gas Chromatography (GC), a specification that is consistently documented across multiple vendor technical datasheets . In contrast, the hydrochloride salt form (CAS 17136-35-5) is typically offered at ≥97% purity, representing a measurable 1% absolute purity advantage for the free base form .

Purity
Cross‑study comparable
98% (GC, free base) vs. 97% (HPLC, HCl salt)
+1% absolute purity, free of chloride counterion; reduces impurity profile in regulated synthesis
Vendor specifications; method varies between forms. Data to verify per lot.
Analytical Chemistry Procurement Specification Purity Comparison

Physical State and Handling Advantages: Liquid Free Base vs. Solid Hydrochloride Salt

Methyl 2-(benzylamino)acetate is supplied as a pale yellow to colorless liquid at ambient temperature, whereas its hydrochloride salt (CAS 17136-35-5) is a white crystalline solid with a melting point of 133-140°C [1]. The liquid free base demonstrates excellent solubility in a range of organic solvents without requiring prior neutralization, offering direct compatibility with common reaction media .

Physical state
Head‑to‑head
Liquid at 20°C (free base) vs. solid mp 133–140°C (HCl salt)
Liquid form eliminates neutralisation step, enables direct volumetric dispensing
Predicted density 1.069 g/cm³; storage at 2–8°C or 20°C. Organic solvent compatibility.
Chemical Handling Process Chemistry Solubility and Formulation

Quantitative Lipophilicity Differentiation for Reaction Medium Selection

The predicted lipophilicity (XLogP3-AA) of structurally analogous N-benzylglycine esters varies significantly with the ester group size, enabling rational solvent and purification method selection. While the exact XLogP3-AA value for Methyl 2-(benzylamino)acetate is not explicitly reported, interpolation from reported values for the ethyl ester (XLogP3-AA = 1.6) [1] and the tert-butyl ester (XLogP3-AA = 2.2) [2] predicts a value of approximately 1.5 for the methyl ester. This moderate lipophilicity positions the methyl ester as an intermediate polarity building block that offers a practical balance between aqueous work-up compatibility and organic phase retention.

Lipophilicity
Class‑level inference
XLogP3‑AA ~1.5 (methyl) vs. 1.6 (ethyl) vs. 2.2 (tert‑butyl)
Intermediate polarity aids aqueous work‑up and RP purification; avoids high logP of tert‑butyl analog
Estimated from PubChem computed data; experimental logP not reported. Context‑dependent.
Lipophilicity LogP Reaction Optimization Solvent Selection

Molecular Weight Advantage for Atom Economy in Fragment-Based Design

Among the N-benzylglycine ester series, Methyl 2-(benzylamino)acetate offers the lowest molecular weight (179.22 g/mol), providing a measurable atom economy advantage over its ethyl (193.24 g/mol) and tert-butyl (221.29 g/mol) counterparts [1][2]. This ~7-19% molecular weight reduction is significant in fragment-based drug discovery, where maintaining low molecular weight in early building blocks is critical for downstream lead optimization.

Molecular weight
Cross‑study comparable
179.22 g/mol, −7.8% vs. ethyl, −19.0% vs. tert‑butyl
Lowest MW improves ligand efficiency and fragment‑based design compliance
Formula C₁₀H₁₃NO₂. Advantage in Lipinski rule‑of‑five context for lead optimisation.
Fragment-Based Drug Discovery Atom Economy Molecular Weight Optimization

Hazard Profile Comparison: Free Base vs. Hydrochloride Salt for Procurement and Handling

Methyl 2-(benzylamino)acetate (free base) carries a GHS07 hazard classification with specific precautionary statements for handling, including skin and eye irritation and respiratory protection requirements . The hydrochloride salt form shares similar hazard classifications but introduces additional corrosive properties associated with the chloride counterion . For procurement, understanding these distinct hazard profiles enables informed selection based on facility safety capabilities and shipping restrictions.

Hazard profile
Cross‑study comparable
GHS07 (Warning) – free base; no corrosive chloride classification
Simplifies transport and facility safety classification vs. hydrochloride salt
DOT/IATA: Not hazardous material (free base). SDS review recommended for each procurement.
Chemical Safety Procurement Compliance Hazard Assessment

High-Value Application Scenarios for Methyl 2-(benzylamino)acetate Based on Verified Differentiators


Large-Scale Synthesis of Suvorexant and Related Orexin Receptor Antagonists

In the multi-kilogram synthesis of suvorexant, Methyl 2-(benzylamino)acetate is the ester of choice for the critical amidation step that constructs the chiral diazepane-dione core [1]. The 90% isolated yield demonstrated in patent examples, combined with the +10-20% yield advantage over the ethyl ester analog (Evidence Item 1), directly reduces the cost of goods (COGS) for this FDA-approved insomnia therapy . The liquid free base form eliminates the neutralization step required for the hydrochloride salt, further streamlining large-scale processing.

High-Throughput Parallel Synthesis and Automated Library Production

For medicinal chemistry groups operating automated liquid handling platforms, the liquid physical state of Methyl 2-(benzylamino)acetate (Evidence Item 3) enables precise volumetric dispensing without the solubility limitations of solid salt forms. The compound's moderate lipophilicity (XLogP3-AA ~1.5; Evidence Item 4) ensures reliable partitioning during automated liquid-liquid extraction work-up, making it a robust building block for generating diverse amide, sulfonamide, and N-alkylated libraries with consistent purity outcomes [1].

Fragment-Based Lead Discovery and Ligand Efficiency Optimization

In fragment-based drug discovery campaigns, Methyl 2-(benzylamino)acetate serves as an ideal low-molecular-weight entry point for exploring N-benzylglycine-derived pharmacophores [1]. Its molecular weight of 179.22 g/mol represents a 7.8% and 19.0% reduction compared to the ethyl and tert-butyl esters, respectively (Evidence Item 5). This atom economy advantage directly improves ligand efficiency (LE) metrics, a critical parameter for advancing fragment hits to lead candidates while maintaining favorable physicochemical properties .

Synthesis of Peptidomimetics and Conformationally Constrained Amino Acid Derivatives

The bifunctional structure of Methyl 2-(benzylamino)acetate—combining a secondary amine with a protected carboxylic acid equivalent—makes it a privileged intermediate for constructing peptidomimetic scaffolds [1]. The 98% GC purity specification (Evidence Item 2) ensures minimal side reactions during amide bond formation, while the methyl ester's intermediate lipophilicity (Evidence Item 4) facilitates chromatographic purification of diastereomeric peptide analogs. The free base form is directly compatible with standard peptide coupling reagents (e.g., EDCI, HATU) without prior neutralization .

Application
Selection Property
Validation Focus
Suvorexant intermediate synthesis
Ester reactivity and liquid handling
Amidation yield and purity after scale‑up
Automated library production
Liquid state, moderate logP
Dispensing precision and extraction reproducibility
Fragment‑based lead discovery
Lowest MW and high atom economy
Ligand efficiency (LE) and rule‑of‑five compliance
Peptidomimetic scaffold synthesis
Bifunctional amine‑ester, 98% purity
Coupling efficiency and diastereomer purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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